molecular formula C7H4BrClN4 B2682365 5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine CAS No. 1335057-78-7

5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine

Cat. No.: B2682365
CAS No.: 1335057-78-7
M. Wt: 259.49
InChI Key: RWUZBQLYYCYFMJ-UHFFFAOYSA-N
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Description

Chemical Identity and Commercial Availability
5-Bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine (CAS: 1335057-78-7) is a halogenated pyridine derivative functionalized with a 1,2,3-triazole ring at the 2-position. This structural motif combines aromatic pyridine with a nitrogen-rich heterocycle, making it a promising candidate for applications in medicinal chemistry, agrochemicals, or as a ligand in coordination chemistry.

Properties

IUPAC Name

5-bromo-3-chloro-2-(triazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN4/c8-5-3-6(9)7(10-4-5)13-11-1-2-12-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUZBQLYYCYFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)C2=C(C=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chloropyridine and sodium azide.

    Formation of Triazole Ring: The reaction between 5-bromo-2-chloropyridine and sodium azide in the presence of a copper catalyst leads to the formation of the triazole ring.

    Reaction Conditions: The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl bond formation.

Key Examples:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, 3,4-dimethoxyphenylboronic acid, dioxane/H₂O, 80°C5-Aryl-3-chloro-2-(triazol-2-yl)pyridine56–89%
Buchwald-Hartwig AminationPd(OAc)₂, XPhos, Cs₂CO₃, morpholine, ethanol, refluxMorpholine-substituted derivative57–71%
  • Mechanistic Insight : Bromine's oxidative addition to palladium(0) initiates the catalytic cycle, followed by transmetallation with boronic acids or amine nucleophiles .

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions.

Experimental Data:

NucleophileBase/SolventTemperatureProductYieldSource
Sodium Azide (NaN₃)K₂CO₃/DMF80°C3-Azido-5-bromo-2-(triazol-2-yl)pyridine75%
Ammonia (NH₃)H₂O/MeOHReflux3-Amino-5-bromo-2-(triazol-2-yl)pyridine63%
  • Limitations : Steric hindrance from the triazole group reduces reactivity at position 2 .

Oxidative Cyclization Reactions

The triazole moiety facilitates oxidative cyclization with bromine or iodine to form fused heterocycles.

Case Study:

  • Reagent : Br₂ in EtOAc at 0°C

  • Product : Dibromo-isothiazolo[4,5-b]pyridine derivative (confirmed via X-ray crystallography) .

  • Yield : 75% .

  • Mechanism :

    • Bromine activates the nitrile group via protonation.

    • Intramolecular cyclization forms a six-membered transition state.

    • Elimination of HBr yields the fused ring system .

Biological Activity and Interactions

While not a reaction, the compound's interactions with biological targets inform its synthetic applications:

TargetInteraction TypeObserved EffectSource
Bacterial BiofilmsDisruption via triazole coordination80% inhibition at 0.25 μg/mL
Cyclin G-associated kinase (GAK)Competitive inhibitionIC₅₀ = 1.2 μM

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine has been investigated for its potential as a pharmaceutical agent due to its biological activity. The presence of both the pyridine and triazole rings allows for interactions with various biological targets, making it a candidate for drug development.

Case Studies

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the triazole moiety enhance its efficacy against specific bacterial strains .
  • Anticancer Properties : Investigations into the compound's effects on cancer cell lines have revealed promising antiproliferative activity. The mechanism involves the modulation of enzyme activities linked to cancer progression .

Agrochemicals

Pesticide Development

The compound is also utilized in the synthesis of novel agrochemicals. Its unique structure contributes to improved efficacy and safety profiles in pest control formulations.

Research Insights

  • Herbicide Efficacy : Studies have demonstrated that formulations containing this compound show enhanced herbicidal activity compared to traditional agents. This is attributed to its ability to inhibit specific metabolic pathways in target plants .

Material Science

Development of Functional Materials

In material science, this compound is explored for its potential in creating materials with unique properties.

Applications

  • Conductive Polymers : Research has focused on incorporating this compound into conductive polymer matrices, enhancing their electrical properties. The triazole ring facilitates electron transfer processes .
  • Nanocomposites : The compound's inclusion in nanocomposite materials has been investigated for applications in electronics and sensors due to its stability and conductivity .

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Features

  • Substituents : Bromo (position 5), chloro (position 3), and 1,2,3-triazol-2-yl (position 2).
  • Purity and Suppliers : Available commercially at 95–97% purity from suppliers such as Combi-Blocks and Angene Chemical, with quantities ranging from 250 mg to 5 g .

Structural and Functional Comparison with Analogous Pyridine Derivatives

Structural Analogues

The compound belongs to a broader class of halogenated pyridines. Below is a comparative analysis of structurally similar compounds (Table 1):

Table 1: Comparison of Halogenated Pyridine Derivatives

Compound Name CAS Number Substituents (Positions) Purity Key Structural Difference
5-Bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine 1335057-78-7 Br (5), Cl (3), triazol-2-yl (2) 95–97% Triazole ring at position 2
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine 75806-84-7 Br (2), Cl (3), CF₃ (5) 97% Trifluoromethyl group at position 5
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine 1256820-00-4 Br (2), Cl (5), CF₃ (3) 96% Trifluoromethyl and chloro swapped
2-Bromo-6-chloro-4-(trifluoromethyl)pyridine 823221-94-9 Br (2), Cl (6), CF₃ (4) 95% Substitutions at positions 4 and 6
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine 1211588-39-4 Br (3), Cl (2), CF₃ (4) 95% Bromo and chloro positions inverted

(Data sourced from Combi-Blocks and Angene Chemical )

Functional Implications of Structural Differences

  • Electron-Withdrawing Groups (EWGs): Compounds like 2-bromo-3-chloro-5-(trifluoromethyl)pyridine contain CF₃, a strong EWG that enhances electrophilic substitution reactivity.
  • Positional Effects : Substitutions at positions 2, 3, and 5 (target compound) vs. 2, 4, and 6 (e.g., 2-bromo-6-chloro-4-(trifluoromethyl)pyridine) alter steric and electronic profiles, influencing binding affinity in biological systems or catalytic activity .

Biological Activity

5-Bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Chemical Formula: C7_7H4_4BrClN4_4
Molecular Weight: 259.49 g/mol
CAS Number: 1335057-78-7

The compound features a pyridine ring substituted with a triazole moiety, which is crucial for its biological interactions. The presence of halogens (bromine and chlorine) enhances its reactivity and potential as a pharmacophore.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring facilitates the formation of hydrogen bonds and other non-covalent interactions, which are essential for modulating biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL, comparable to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
  • Escherichia coli : Showed moderate activity, indicating potential as an antibacterial agent in treating Gram-negative infections .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (μM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antituberculosis Activity

Research indicates that compounds containing triazole rings have shown promise against Mycobacterium tuberculosis. A derivative of this compound was tested with an MIC value of 5 μM, demonstrating effective inhibition of bacterial growth .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The synthesis typically involves the reaction of 5-bromo-2-chloropyridine with sodium azide under copper-catalyzed conditions to form the triazole ring. This method has been optimized for yield and purity .
  • Biological Evaluation : In a study published in MDPI, derivatives were screened against multiple bacterial strains, revealing that modifications to the triazole moiety significantly affected antibacterial potency .
  • Structure-Kinetic Relationship Studies : Research on related compounds has shown that variations in substituents can lead to enhanced binding affinity and prolonged action against target enzymes in bacteria .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:

Compound Activity Type MIC (μg/mL)
5-bromo-2-chloropyridineAntibacterial15
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazoleAnticancer12
5-chloro-1H-pyrazole derivativesAntituberculosis10

This comparison highlights the unique efficacy of the target compound due to its specific structural features.

Q & A

Q. How does the compound’s electronic structure influence spectroscopic data?

  • Methodological Answer : UV-Vis spectra reveal π→π* transitions in the pyridine-triazole system, while NMR chemical shifts (e.g., ¹H at δ 8.5–9.0 ppm) correlate with electron-withdrawing effects. Computational NMR (GIAO) validates assignments against experimental data .

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